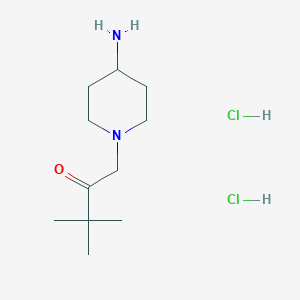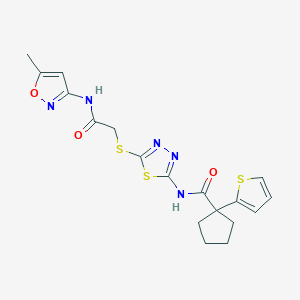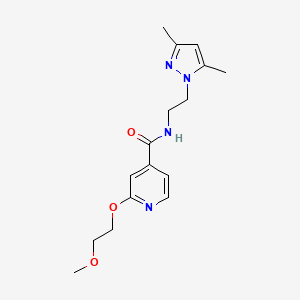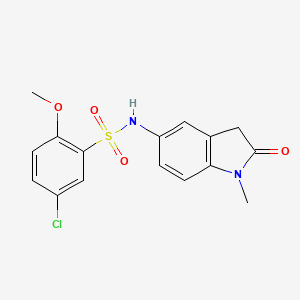![molecular formula C24H25ClN2O5S B2445985 4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 690245-51-3](/img/structure/B2445985.png)
4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The compound also includes a 3-chlorophenylsulfonyl group and a 3,4-dimethoxyphenyl group .
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes. For instance, the synthesis of similar compounds has been reported to involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is used to remove the boron moiety at the end of a sequence .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups attached to the benzamide core. These include a sulfonyl group attached to a 3-chlorophenyl group, an amino group, a methyl group, and a 3,4-dimethoxyphenyl group attached to an ethyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the protodeboronation of pinacol boronic esters has been reported in the synthesis of similar compounds . Electrophilic aromatic substitution could also be a possible reaction given the presence of the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has highlighted the synthesis and evaluation of compounds related to the chemical structure of interest for their proapoptotic activity and potential as anticancer agents. For instance, derivatives of indapamide, which share a similar sulfonyl and benzamide framework, have demonstrated significant proapoptotic activity against melanoma cell lines, suggesting a potential for anticancer applications. These compounds have been evaluated for their ability to inhibit human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor proliferation and metastasis (Ö. Yılmaz et al., 2015).
Synthesis and Unique Properties
Another area of research involves the synthesis and characterization of compounds with unique chemical structures and properties. For example, the creation of novel cyclooctane derivatives highlights the versatility of chlorophenyl compounds in generating substances with potential applications in materials science or as intermediates for further chemical transformations (J. Nakayama et al., 1998).
Cardiac Electrophysiological Activity
Compounds structurally related to 4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide have been synthesized and studied for their cardiac electrophysiological activity. These studies explore their potential as selective class III agents for arrhythmia treatment, indicating a significant area of medical research for compounds with similar chemical frameworks (T. K. Morgan et al., 1990).
Antimicrobial Activity
Research into the antimicrobial activity of benzamide and sulfonamide derivatives, including those with chlorophenyl groups, has identified compounds with significant efficacy against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antimicrobial agents (M. Ghorab et al., 2017).
Material Science and Polymer Research
The synthesis and characterization of polyamides and poly(amide-imide)s derived from similar compounds have applications in material science, particularly in creating high-performance polymers with specific thermal and solubility properties (A. Saxena et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O5S/c1-31-22-11-8-17(14-23(22)32-2)12-13-26-24(28)19-9-6-18(7-10-19)16-27-33(29,30)21-5-3-4-20(25)15-21/h3-11,14-15,27H,12-13,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAZROWHGBCEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)


![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)


![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)




